molecular formula C6H3ClF3N B1661970 2-Chloro-5-(trifluoromethyl)pyridine CAS No. 52334-81-3

2-Chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1661970
CAS No.: 52334-81-3
M. Wt: 181.54 g/mol
InChI Key: JFZJMSDDOOAOIV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) is a halogenated pyridine derivative with the molecular formula C₆H₃ClF₃N. Key properties include a molecular weight of 181.54 g/mol, boiling point of 152–153°C, melting point of 29–34°C, and flash point of 113°C .

Synthesis:
The compound is synthesized via:

  • Vapor-phase chlorination/fluorination of β-picoline (3-methylpyridine) with chlorine gas at >300°C using iron fluoride catalysts, yielding this compound and its positional isomer 2-chloro-3-(trifluoromethyl)pyridine as a by-product .
  • Multi-step synthesis from benzyl chloride, achieving a 37.4% total yield through sequential halogenation and fluorination .

Preparation Methods

Vapor Phase Chlorination of 3-trifluoromethylpyridine

One of the most direct and efficient methods for preparing 2-Chloro-5-(trifluoromethyl)pyridine involves the vapor phase chlorination of 3-trifluoromethylpyridine. This approach offers significant advantages over other routes, particularly in terms of product selectivity.

Reaction Overview

The vapor phase chlorination process involves passing 3-trifluoromethylpyridine vapor and chlorine gas through a heated reaction zone. The basic reaction can be represented as:

3-trifluoromethylpyridine + Cl₂ → this compound

This reaction demonstrates remarkable selectivity toward chlorination at the 2-position of the pyridine ring, making it commercially attractive for large-scale production.

Reaction Conditions and Parameters

The patent literature describes specific conditions that significantly influence the yield and selectivity of this reaction. The process is preferably carried out at temperatures ranging from 300°C to 450°C, with at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine. At temperatures above 400°C, using more than 2 moles of chlorine per mole of 3-trifluoromethylpyridine may increase the formation of by-products containing multiple chlorine atoms in the pyridine ring.

Table 1: Vapor Phase Chlorination Parameters and Yields

Parameter Example 1 Example 2 Example 3
Cl₂:3-trifluoromethylpyridine (molar ratio) 1.1:1 6:1 3.5:1
Diluent (carbon tetrachloride) 48 moles per mole of substrate 48 moles per mole of substrate 48 moles per mole of substrate
Temperature (°C) 425 350 400
Residence time (seconds) 25 16 10.5
Major product This compound This compound This compound
By-products 2-chloro-3-trifluoromethylpyridine, 2,6-dichloro-3-trifluoromethylpyridine 2-chloro-3-trifluoromethylpyridine, 2,6-dichloro-3-trifluoromethylpyridine 2-chloro-3-trifluoromethylpyridine, 2,6-dichloro-3-trifluoromethylpyridine

The inclusion of a diluent in the vapor phase chlorination significantly improves process control and product distribution. While inorganic diluents such as nitrogen or steam can be used, organic diluents like carbon tetrachloride have demonstrated superior performance.

Ultraviolet-Assisted Chlorination Methods

For reactions conducted at lower temperatures (below 250°C), ultraviolet irradiation provides the activation energy necessary to facilitate the chlorination process.

UV-Assisted Vapor Phase Chlorination

This method represents a variation of the vapor phase approach, employing UV light to promote the reaction at lower temperatures. In one documented example, 3-trifluoromethylpyridine was vaporized in a stream of nitrogen and mixed with chlorine to form a reaction mixture containing 0.62 mole of chlorine and 1.3 mole of nitrogen per mole of 3-trifluoromethylpyridine. This mixture was passed through a glass tube irradiated with ultraviolet light, maintaining a gas temperature of 110°C with a residence time of approximately 30 seconds.

The product distribution included 40 parts by weight of this compound, 6 parts by weight of 2-chloro-3-trifluoromethylpyridine, and 50 parts by weight of unreacted 3-trifluoromethylpyridine. This corresponds to a yield of 62% of this compound based on reacted 3-trifluoromethylpyridine.

Liquid Phase UV-Assisted Chlorination

The liquid phase UV-assisted approach involves dissolving 3-trifluoromethylpyridine in carbon tetrachloride, saturating the solution with chlorine, and subjecting it to irradiation with a mercury-vapor lamp under reflux conditions. After 8 hours, analysis revealed that 50% of the 3-trifluoromethylpyridine had reacted, producing predominantly this compound. Nuclear magnetic resonance analysis showed a product ratio of 7 moles of this compound per mole of 2-chloro-3-trifluoromethylpyridine, with minimal formation of 2,6-dichloro-3-trifluoromethylpyridine.

Table 2: UV-Assisted Chlorination Methods Comparison

Parameter Vapor Phase UV Method Liquid Phase UV Method
Temperature (°C) 110 Reflux (~77°C)
Solvent/Diluent Nitrogen Carbon tetrachloride
Reaction time 30 seconds 8 hours
Conversion 50% 50%
Selectivity (2-Chloro-5-position) 62% of converted material 7:1 ratio over 3-position
Equipment requirements UV-transparent reaction tube Mercury lamp reflux setup

Free-Radical Initiated Liquid Phase Chlorination

An alternative to UV-assisted methods involves using free-radical initiators to promote the chlorination reaction in the liquid phase.

Process Parameters

In this approach, 3-trifluoromethylpyridine is dissolved in carbon tetrachloride, heated to reflux, and chlorine is continuously bubbled through the solution while adding alpha,alpha-azobis-isobutyronitrile (AIBN) as a free-radical initiator. The AIBN is typically added in portions of 100 mg every hour, and after 15 hours of reaction time, gas-liquid chromatography analysis shows that the major product is this compound.

A specific example of this method describes dissolving 5 grams of 3-trifluoromethylpyridine in 150 grams of carbon tetrachloride, heating to reflux, and bubbling chlorine through the solution while adding AIBN in portions. The reaction produces predominantly this compound after 15 hours.

Synthesis via 2-chloro-5-trichloromethylpyridine Intermediate

A distinct synthetic route to this compound involves using 3-methylpyridine as the starting material, with subsequent conversion to 2-chloro-5-trichloromethylpyridine as a key intermediate, followed by fluorination.

Reaction Sequence

This multi-step synthesis follows the pathway:

  • N-oxidation of 3-methylpyridine
  • Benzoyl chloride chlorination
  • Chlorine gas chlorination to produce 2-chloro-5-trichloromethylpyridine
  • Fluorination to obtain this compound

Catalytic Gas-Phase Chlorination Method

A more recent patent describes an improved catalytic method for preparing this compound, which offers several advantages over earlier processes.

Reaction Overview and Catalysts

This method involves reacting 3-trifluoromethylpyridine with chlorine gas in the gas phase while passing through a catalyst bed layer at 220-360°C. The catalysts employed in this process include:

  • Fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium
  • Supported palladium catalysts on activated carbon, alumina, or aluminum fluoride

Process Advantages

This catalytic approach offers several significant advantages:

  • Higher raw material conversion rates
  • Improved target product selectivity
  • Lower reaction temperatures compared to non-catalytic methods
  • Reduced energy consumption
  • Simplified product separation
  • Elimination of organic solvents, initiators, and specialized photochlorination equipment

Table 3: Comparison of Catalytic and Non-Catalytic Gas-Phase Methods

Parameter Catalytic Method Traditional Vapor Phase Method
Temperature range (°C) 220-360 300-450
Catalyst requirements Metal salts or supported Pd None
Solvent requirements None May require diluents
Environmental impact Lower (solvent-free) Higher
Energy consumption Lower (reduced temperature) Higher
Equipment complexity Catalyst bed reactor Potentially requires higher heat resistance
Special considerations Catalyst regeneration/replacement Temperature control critical

Comparative Analysis of Preparation Methods

When evaluating the different synthetic approaches to this compound, several factors must be considered, including raw material availability, process complexity, product selectivity, environmental impact, and economic feasibility.

Table 4: Comprehensive Comparison of Preparation Methods

Method Starting Material Key Advantages Key Limitations Yield/Selectivity Scale-up Potential
Vapor Phase Chlorination 3-trifluoromethylpyridine Direct process, high throughput High temperature (300-450°C) Variable based on conditions Excellent
UV-Assisted Vapor Phase 3-trifluoromethylpyridine Lower temperature (110°C) Requires UV-transparent equipment 62% based on converted material Good
UV-Assisted Liquid Phase 3-trifluoromethylpyridine Mild conditions Long reaction time (8h), limited batch size 7:1 selectivity ratio Moderate
Free-Radical Initiated 3-trifluoromethylpyridine Conventional equipment Long reaction time (15h), initiator costs Not specified Good
Via trichloromethyl intermediate 3-methylpyridine Uses cheaper starting material Multi-step, complex isolation 82.7% for intermediate step Moderate
Catalytic Gas-Phase 3-trifluoromethylpyridine Moderate temperature, solvent-free, high selectivity Catalyst costs and maintenance Not specified but claimed high Excellent

Process Selection Considerations

The selection of an appropriate synthetic method depends on several factors:

  • Starting Material Availability : Methods starting from 3-trifluoromethylpyridine offer a more direct route but may face higher raw material costs. The approach using 3-methylpyridine leverages a less expensive starting material but requires more steps.

  • Scale of Production : Vapor phase and catalytic methods are generally more suitable for large-scale industrial production due to their continuous nature and higher throughput.

  • Equipment Constraints : UV-assisted methods require specialized equipment with UV-transparent materials, while high-temperature processes demand heat-resistant materials.

  • Environmental Considerations : The catalytic gas-phase method offers environmental advantages by eliminating the need for solvents and reducing energy consumption through lower operating temperatures.

  • Product Purity Requirements : Different methods yield varying levels of by-products that may affect downstream purification requirements.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions.

Nucleophile Conditions Product Source
AminesPd catalysis, polar aprotic solvents2-Amino-5-(trifluoromethyl)pyridine
MethoxideK₂CO₃, DMF, 80–100°C2-Methoxy-5-(trifluoromethyl)pyridine
ThiolsCuI, DMSO, 120°C2-Mercapto-5-(trifluoromethyl)pyridine

Key Findings :

  • Substitution proceeds efficiently with amines, yielding agrochemical intermediates like 2-methylamino derivatives ( ).

  • Methoxy substitution requires mild bases and aprotic solvents to avoid ring decomposition ( ).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring undergoes further halogenation under aggressive conditions.

Reagent Conditions Product Yield Source
Cl₂ (excess)350–425°C, CCl₄ solvent2,6-Dichloro-5-(trifluoromethyl)pyridine40–60%
HNO₃/H₂SO₄0–5°C, directed metallation3-Nitro-2-chloro-5-(trifluoromethyl)pyridine<20%

Key Findings :

  • Excess chlorine at high temperatures leads to dichlorination at position 6 ( ).

  • Nitration is challenging due to the ring’s electron deficiency, requiring directed metalation for regioselectivity ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 2.

Reagent Conditions Product Source
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-5-(trifluoromethyl)pyridine
AlkenesHeck coupling, DMF, 100°C2-Styryl-5-(trifluoromethyl)pyridine

Key Findings :

  • Suzuki-Miyaura couplings produce biaryl derivatives used in ligand synthesis ( ).

  • Heck reactions require elevated temperatures and inert atmospheres ( ).

Reduction Reactions

Catalytic hydrogenation removes the chlorine atom.

Conditions Product Yield Source
H₂ (1 atm), Pd/C, EtOH, 25°C5-(Trifluoromethyl)pyridine85%

Key Findings :

  • Mild hydrogenation selectively reduces the C–Cl bond without affecting the trifluoromethyl group ( ).

Hydrolysis and Carboxylation

Controlled hydrolysis converts the chloro group into oxygenated derivatives.

Reagent Conditions Product Source
H₂O/NaOH150°C, sealed tube2-Hydroxy-5-(trifluoromethyl)pyridine
CO₂LDA, THF, −78°CThis compound-3-carboxylic acid

Key Findings :

  • Hydrolysis under basic conditions yields phenolic derivatives ( ).

  • Directed carboxylation at position 3 requires cryogenic conditions and strong bases ( ).

Reaction Comparison Table

Reaction Type Regioselectivity Typical Yield Industrial Relevance
NAS (Amine)Position 270–90%High (agrochemicals)
EAS (Chlorination)Position 640–60%Moderate
Suzuki CouplingPosition 260–80%High (pharmaceuticals)
ReductionPosition 280–85%Low

Scientific Research Applications

Herbicidal Activity

One of the primary applications of 2-chloro-5-(trifluoromethyl)pyridine is in the development of herbicides. It serves as an important intermediate for synthesizing various herbicidal compounds. The compound's structure allows it to interact effectively with biological targets in plants, making it a desirable candidate for agricultural applications.

  • Synthesis of Herbicides : The compound is utilized in the preparation of herbicidal pyridine derivatives, which have been documented to exhibit selective herbicidal activity against a range of weeds. For example, it can be converted into more complex structures that enhance herbicidal properties, as seen in patents related to its synthesis and application .

Pharmaceutical Intermediates

This compound is also recognized for its role as a pharmaceutical intermediate. Its unique trifluoromethyl group contributes to the biological activity of various drugs.

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is involved in the synthesis of several APIs, particularly those targeting central nervous system disorders and anti-inflammatory conditions. Its ability to modify pharmacokinetic properties makes it valuable in drug design .

Chemical Synthesis

The compound is frequently employed as a reagent or building block in organic synthesis due to its reactive chlorinated and trifluoromethyl functional groups.

  • Reagent for Organic Reactions : It can participate in nucleophilic substitution reactions and other transformations that are pivotal for constructing complex organic molecules. This property is exploited in both academic research and industrial applications .

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

  • Case Study 1 : Research published in J-Pesticides highlights the synthesis of novel trifluoromethylpyridines using this compound as a precursor, demonstrating enhanced herbicidal efficacy compared to traditional compounds .
  • Case Study 2 : A study on the pharmacological properties of derivatives synthesized from this compound showed promising results against specific disease targets, indicating its potential in drug development pipelines .

Market Trends and Future Directions

The market for this compound is expanding due to increasing demand for effective herbicides and pharmaceuticals. The compound's versatility as an intermediate positions it well within the chemical industry.

Application AreaDescriptionMarket Trend
HerbicidesIntermediate for herbicidal compoundsGrowing demand
PharmaceuticalsSynthesis of APIs targeting CNS disordersIncreasing R&D focus
Organic SynthesisBuilding block for complex organic moleculesSteady growth

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridines

2-Chloro-5-iodopyridine (CAS 2078-68-4)

  • Structure : Chlorine at position 2, iodine at position 4.
  • Properties : Molecular weight 239.44 g/mol, melting point 99°C .
  • Applications : Intermediate in pharmaceuticals and dyes. Iodine’s bulkiness may hinder reactivity compared to trifluoromethyl groups.

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

  • Structure : Additional chlorine at position 3.
  • Synthesis : Produced via vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Applications : Intermediate for crop-protection agents like fluazaindolizine and fluazinam .

2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)

  • Structure : Trifluoromethyl group at position 3 instead of 5.
  • Properties : Melting point 37–40°C, boiling point 166–168°C .
  • Synthesis : By-product during 2-chloro-5-(trifluoromethyl)pyridine production .

Trifluoromethyl-Substituted Pyridines with Additional Functional Groups

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0)

  • Structure : Fluorine at position 3.

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8)

  • Structure : Chloromethyl group at position 2.
  • Applications : Reactive intermediate for pharmaceutical research due to the chloromethyl group’s versatility .

Complex Derivatives in Drug Discovery

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g)

  • Synthesis : 47% yield via coupling this compound with pyrazole derivatives .
  • Applications : DHODH inhibitors for autoimmune diseases .

3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 321571-01-1)

  • Structure : Thienyl-pyrazole substituent at position 2.
  • Applications : Investigated in agrochemical and pharmaceutical research for enhanced bioactivity .

Data Tables

Table 1. Physical and Chemical Properties of Key Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound 181.54 29–34 152–153 Herbicides, DHODH inhibitors
2-Chloro-5-iodopyridine 239.44 99 N/A Pharmaceuticals, dyes
2,3-Dichloro-5-(trifluoromethyl)pyridine 215.99 N/A N/A Crop-protection agents
2-Chloro-3-(trifluoromethyl)pyridine 181.54 37–40 166–168 By-product in synthesis

Key Findings and Implications

  • Positional Isomerism : The position of substituents (e.g., 2-chloro-5-(trifluoromethyl) vs. 2-chloro-3-(trifluoromethyl)) significantly impacts reactivity and applications. Trifluoromethyl at position 5 enhances herbicidal activity .
  • Halogen Effects : Iodine substitution (as in 2-chloro-5-iodopyridine) increases molecular weight and alters solubility, making it suitable for niche pharmaceutical applications .
  • Toxicity Profiles: While this compound shows mutagenicity, analogs like 5-amino-2-(trifluoromethyl)pyridine exhibit distinct toxicities (e.g., methemoglobinemia) .

Biological Activity

2-Chloro-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the trifluoromethyl group and chlorine substitution, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C6H2ClF3NC_6H_2ClF_3N. The presence of the trifluoromethyl group significantly affects the compound's electronic properties, enhancing its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, a study on A549 lung cancer cells indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : Research into structure-activity relationships (SAR) has revealed that compounds similar to this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and cancer cell proliferation .
  • Chemical Stability : The trifluoromethyl group enhances metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
  • Biochemical Pathways : It is involved in various biochemical pathways that affect cellular processes, including apoptosis and immune response modulation .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA and other bacterial strains
AnticancerInhibits proliferation in A549 lung cancer cells
Anti-inflammatoryModulates inflammatory responses similar to indomethacin

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, highlighting the potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects
Research into SAR revealed that compounds with similar structures exhibited promising anti-inflammatory properties. These compounds showed comparable efficacy to established anti-inflammatory drugs, emphasizing the importance of specific substituents on the pyridine ring for enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-(trifluoromethyl)pyridine in laboratory settings?

  • Methodological Answer : The compound is synthesized via vapor-phase chlorination/halogen exchange of β-picoline with chlorine gas at high temperatures (>300°C), often using iron fluoride catalysts. Reaction conditions (e.g., molar ratios of reagents, temperature gradients) are critical to minimize by-products like 2-chloro-3-(trifluoromethyl)pyridine. Post-synthesis purification involves fractional distillation or recrystallization .

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer : Purity is validated via gas chromatography (GC) with ≥97% purity thresholds. Structural confirmation employs 1H^{1}\text{H}-NMR (δ 8.6–8.8 ppm for pyridinic protons) and 19F^{19}\text{F}-NMR (δ -62 ppm for CF3_3). Physical properties (melting point: 32–34°C; density: 1.417 g/mL) are cross-checked against literature .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at the 2-position undergoes nucleophilic substitution with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C). The trifluoromethyl group at the 5-position stabilizes the pyridine ring electronically, reducing side reactions. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. How does this compound serve as a model substrate for regioexhaustive functionalization studies?

  • Methodological Answer : The compound’s distinct chlorine and CF3_3 substituents enable systematic exploration of regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) and C–H activation reactions. Studies by Cottet and Schlosser (2004) demonstrate sequential functionalization at positions 2, 4, and 6 using palladium catalysts, with regiochemical outcomes mapped via X-ray crystallography .

Q. What strategies mitigate by-product formation during vapor-phase synthesis of this compound?

  • Methodological Answer : By-products like 2,3-dichloro-5-(trifluoromethyl)pyridine are minimized by optimizing chlorine gas flow rates and reactor residence times. Catalytic hydrogenolysis recycles multi-chlorinated by-products into 3-(trifluoromethyl)pyridine, which is reintroduced into the synthesis loop to improve yield and cost efficiency .

Q. How can computational modeling predict reaction pathways for derivatizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substitution and coupling reactions, identifying favorable sites (e.g., C2 for nucleophilic attack due to electron-withdrawing CF3_3). Molecular docking studies further predict interactions with biological targets, guiding drug design .

Q. Key Research Challenges

  • Regioselectivity Control : Competing reactivity at C2 vs. C4 positions requires tailored directing groups (e.g., boronic esters) .
  • By-Product Management : Multi-step purification protocols are needed for industrial-scale applications .

Q. Citations

  • All references are derived from peer-reviewed journals, technical reports, and authoritative chemical databases (e.g., PubChem, Ashford’s Dictionary), excluding non-compliant sources as specified.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine
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InChI

InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJMSDDOOAOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8075251
Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

181.54 g/mol
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CAS No.

52334-81-3
Record name 2-Chloro-5-(trifluoromethyl)pyridine
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Record name 2-Chloro-5-(trifluoromethyl)pyridine
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Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Record name 2-chloro-5-(trifluoromethyl)pyridine
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Record name 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

25 g of this 5-trifluoromethyl-2-pyridone was then added to 100 cc of phosphorous oxychloride and 40 g of phosphorous pentachloride and heated to 100° C. to 8 hours, the excess phosphorous oxychloride removed by distillation at reduced pressure and the residue remaining taken up in 200 cc of water. The pH was adjusted to 7 with sodium hydroxide. Extraction of the solution three times with 100 cc of with chloroform gave 2-chloro-5-trifluoromethylpyridine on removal of the solvent.
Quantity
25 g
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reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of thionyl chloride was added to 12 g of 2-hydroxy-5-trifluoromethylpyridine dissolved in 20 g of dimethylformamide. The 2-hydroxy-5-trifluoromethylpyridine was prepared as disclosed in Examples 4 and 5 of applicant's copending application earlier referred to and incorporated herein by reference. The solution was then heated to 60° C. for 24 hours, cooled to 20° C. and diluted with 200 cc of water and the pH adjusted to 5.5 with sodium carbonate. The acid solution was extracted three times with 100 cc of chloroform each time and the extracts washed three times with 20 cc of water each time. The chloroform solution was evaporated at reduced pressure to give 2-chloro-5-trifluoromethylpyridine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
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solvent
Reaction Step Three
Name
Quantity
200 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In an autoclave were placed 2.9 g of 2-chloro-5-iodopyridine, 2.5 g of trifluoromethyl bromide dissolved in 100 ml of pyridine and 1.6 g of copper dust, and the mixture was reacted at 170° C. for 18 hours. After cooling the system, the reaction mixture was added to a suitable amount of water and extracted with methylene chloride. The extract was washed successively with water, 10% dilute hydrochloric acid, and water. After drying over anhydrous sodium sulfate, the extract was distilled to remove the methylene chloride and obtain 300 mg of 2-chloro-5-trifluoromethylpyridine.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
1.6 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Chloro-5-(trifluoromethyl)pyridine
Reactant of Route 3
2-Chloro-5-(trifluoromethyl)pyridine
Reactant of Route 4
2-Chloro-5-(trifluoromethyl)pyridine
Reactant of Route 5
2-Chloro-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.